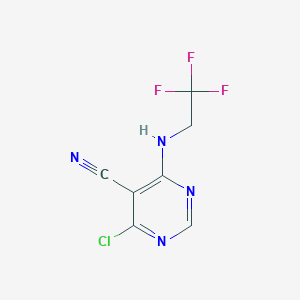
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile typically involves the reaction of 4,6-dichloropyrimidine with 2,2,2-trifluoroethylamine in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran (THF). The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or DMSO.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyrimidines.
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential tyrosine kinase inhibitor targeting EGFR, which is implicated in various cancers.
Biological Research: Used in studies to understand the role of EGFR in cell signaling and cancer progression.
Chemical Biology: Employed as a tool compound to investigate the biological pathways involving pyrimidine derivatives.
Pharmaceutical Development: Potential lead compound for the development of new anticancer drugs.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that, when activated by its ligands, triggers a cascade of downstream signaling pathways involved in cell proliferation, survival, and differentiation. By binding to the ATP-binding site of EGFR, 4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile prevents the phosphorylation and activation of the receptor, thereby inhibiting the growth and survival of cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile
- 5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile
Uniqueness
4-Chloro-6-((2,2,2-trifluoroethyl)amino)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activity. Its ability to act as a potent tyrosine kinase inhibitor targeting EGFR sets it apart from other pyrimidine derivatives. Additionally, the presence of the trifluoroethyl group enhances its metabolic stability and bioavailability .
Properties
Molecular Formula |
C7H4ClF3N4 |
|---|---|
Molecular Weight |
236.58 g/mol |
IUPAC Name |
4-chloro-6-(2,2,2-trifluoroethylamino)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4(1-12)6(15-3-14-5)13-2-7(9,10)11/h3H,2H2,(H,13,14,15) |
InChI Key |
QKQFYMVGUSXCSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)C#N)NCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


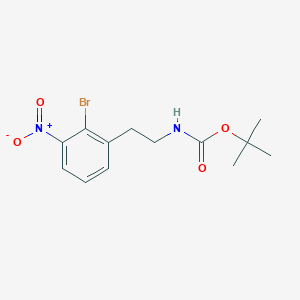
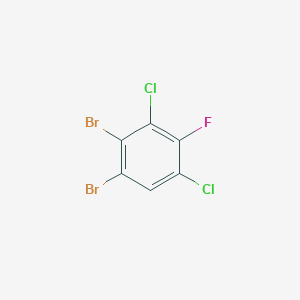
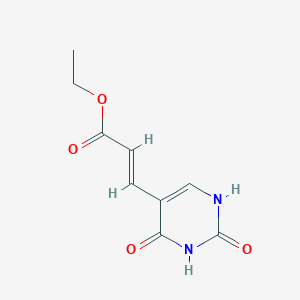
![2-Chloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13101528.png)
![2-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101539.png)

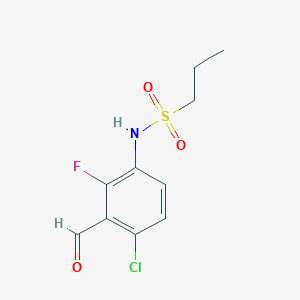
![(8aS)-3-Methoxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13101568.png)
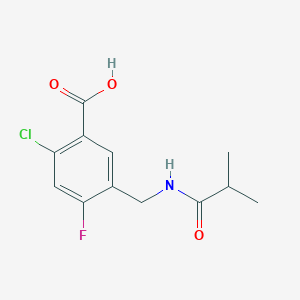
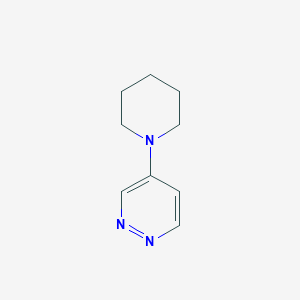
![7-Chloro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B13101579.png)
![6-Isopropyl-[1,2,4]triazolo[3,4-f][1,2,4]triazine](/img/structure/B13101581.png)
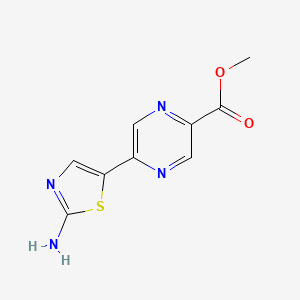
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)
